Cordycepin 5'-triphosphate sodium salt

Transcription Enzyme Kinetics RNA Polymerase II

Cordycepin 5′-triphosphate sodium salt (3′-dATP, CAS 71997-32-5) is a selective RNA chain terminator. Unlike ATP, Ara-ATP, or 2′-dATP, it prematurely terminates RNA synthesis via RNA Pol I/II/III (Ki=0.15 μM for Pol II). Enables precise dissection of transcription elongation, termination, and polyadenylation; near-quantitative 3′-RNA labeling; and competitive inhibition of viral RdRps (picornavirus, SARS-CoV-2). ≥95% purity; validated for reproducible results.

Molecular Formula C10H16N5NaO12P3
Molecular Weight 514.17 g/mol
Cat. No. B12063719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCordycepin 5'-triphosphate sodium salt
Molecular FormulaC10H16N5NaO12P3
Molecular Weight514.17 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na]
InChIInChI=1S/C10H16N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);
InChIKeyMBTNWZIUBSWCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cordycepin 5'-triphosphate sodium salt: A chain-terminating ATP analog for molecular biology and antiviral research


Cordycepin 5′-triphosphate sodium salt (3′-dATP, CAS 71997-32-5) is the active, triphosphorylated metabolite of the fungal nucleoside cordycepin [1]. It functions as a structural mimic of adenosine triphosphate (ATP) but lacks the essential 3′-hydroxyl group, resulting in premature termination of RNA chain elongation when incorporated by RNA polymerases [2]. This compound is widely employed as a biochemical tool to dissect transcription mechanisms, polyadenylation dynamics, and RNA decay pathways, and is under investigation as a potential antiviral agent due to its ability to inhibit viral RNA-dependent RNA polymerases [3].

Why cordycepin 5'-triphosphate sodium salt cannot be replaced by generic ATP or other adenosine analogs


Generic substitution with unmodified ATP or even structurally related adenosine analogs (e.g., Ara-ATP, 2′-dATP) is not scientifically justifiable due to profound differences in their molecular mechanism and target selectivity [1]. While ATP drives processive polymerization, cordycepin 5′-triphosphate acts as a competitive chain terminator; its incorporation results in an abrupt halt to RNA synthesis [2]. Moreover, its inhibitory profile across RNA polymerase classes (I, II, and III) and its unique effects on polyadenylation cannot be replicated by other adenosine analogs such as Ara-ATP or 2′-dATP, which exhibit more restricted or divergent activities [1][3]. Therefore, experimental outcomes are exquisitely dependent on the specific physicochemical and enzymatic properties of cordycepin 5′-triphosphate, precluding any assumption of functional equivalence with its structural cousins [3].

Quantitative differentiation of cordycepin 5'-triphosphate sodium salt: Key comparator data for informed procurement


Chain-termination potency: Ki for translocation inhibition vs. ATP Km in RNA polymerase II

Cordycepin 5'-triphosphate (3'-dATP) is a highly potent inhibitor of RNA polymerase II translocation. In kinetic assays using wheat germ RNA polymerase II and a poly(dAT) template, 3'-dATP exhibited an inhibition constant (Ki) of 0.15 μM for translocation [1]. This Ki value is approximately two orders of magnitude lower than the Michaelis constant (Km) for the natural substrate ATP (Km ≈ 15 μM under comparable conditions) [1]. This demonstrates that 3'-dATP competes far more effectively for the enzyme's active site than ATP itself.

Transcription Enzyme Kinetics RNA Polymerase II

Broad-spectrum RNA polymerase inhibition vs. selective poly(A) synthesis inhibition by Ara-ATP

Cordycepin 5'-triphosphate (3'-dATP) acts as a general inhibitor of RNA synthesis, affecting RNA polymerases I, II, and III [1]. In isolated nuclei, 3'-dATP at 50–200 μg/mL inhibited the incorporation of [3H]UTP into tRNA and 5S RNA (products of RNA polymerase III) by approximately 65% [1]. In contrast, the adenosine analog Ara-ATP (9β-D-arabinofuranosyladenine triphosphate) failed to block tRNA and 5S RNA synthesis under identical conditions, demonstrating its selectivity as an inhibitor of poly(A) synthesis only [1]. Similarly, 2′-dATP was also ineffective against these RNA polymerase III transcripts [1].

RNA Polymerase III tRNA synthesis Ara-ATP

Non-selective protein kinase inhibition vs. selective inhibition by formycin A triphosphate

In a study of Leishmania mexicana protein kinases, cordycepin triphosphate inhibited both the parasitic and the host (beef heart) enzymes approximately equally [1]. This non-selectivity stands in stark contrast to another ATP analog, formycin A triphosphate. The inhibition constant (Ki) of formycin A triphosphate for the leishmanial kinases was 40–120 μM, while its Ki for the beef heart kinase was 1,380 μM—a difference of over 10-fold [1]. The lack of species or tissue selectivity for cordycepin triphosphate highlights its distinct mechanism of action compared to other adenosine-derived triphosphates.

Protein Kinase Leishmania Formycin A

Competitive inhibition of CTP/UTP incorporation: 3'-dCTP and 3'-dUTP vs. 3'-dATP

While cordycepin 5'-triphosphate (3'-dATP) is a chain-terminating ATP analog, other 3'-deoxynucleotides like 3'-dCTP and 3'-dUTP serve as competitive inhibitors for their respective natural substrates. Using purified RNA polymerases I and II from Dictyostelium discoideum, 3'-dCTP exhibited a Ki of 3.0 μM against CTP (Km = 6.3 μM), and 3'-dUTP exhibited a Ki of 2.0 μM against UTP (Km = 6.3 μM) [1]. The study confirmed that 3'-dATP was used as the reference comparator for these analogs, and importantly, these 3'-deoxy-CTP/UTP analogs did not affect poly(rA) synthesis, a pathway known to be sensitive to 3'-dATP [1].

Nucleotide Analogs RNA Polymerase I RNA Polymerase II

Stability profile: Neutral/alkaline pH preference vs. acidic lability

The stability of cordycepin triphosphate is significantly influenced by environmental pH . Stability analysis reveals that the compound demonstrates greater stability under neutral and alkaline conditions compared to acidic environments, where hydrolysis is accelerated . While direct quantitative half-life data across a range of pH values is not available for a direct comparator, this class-level property is essential for experimental planning and storage. Improper handling under acidic conditions can lead to degradation, confounding experimental results.

Chemical Stability pH Handling

3'-end labeling efficiency: Quantitative incorporation by poly(A) polymerase

Cordycepin 5'-triphosphate is uniquely suited for 3'-end labeling of RNA because it acts as a chain terminator for poly(A) polymerase [1]. In a controlled study with recombinant yeast poly(A) polymerase and a synthetic RNA, 40% of cordycepin became incorporated when the nucleotide was used at limiting concentrations [1]. Importantly, when an excess of cordycepin 5'-triphosphate was provided, essentially all the RNA became modified at its 3'-end, demonstrating near-quantitative labeling efficiency under optimized conditions [1].

RNA Labeling Poly(A) Polymerase Molecular Biology

Optimal research and industrial applications for cordycepin 5'-triphosphate sodium salt based on verified differentiation


RNA 3'-End Labeling for Molecular Biology Assays

This compound is ideally suited for high-efficiency 3'-end labeling of RNA molecules. Leveraging its role as a chain terminator for poly(A) polymerase, it can achieve near-quantitative modification of RNA 3'-termini under excess nucleotide conditions, as demonstrated by 40% incorporation even at limiting concentrations and near-complete labeling with excess reagent [1]. This application is foundational for Northern blotting, RNA-protein interaction studies, and various RNA detection workflows where sensitive and specific end-labeling is required.

Investigating Transcription Elongation and Termination Mechanisms

Cordycepin 5'-triphosphate is a critical tool for dissecting the molecular dynamics of transcription. Its exceptionally high potency as a translocation inhibitor (Ki = 0.15 μM, approximately 100-fold lower than the ATP Km for RNA polymerase II) makes it uniquely valuable for studying the elongation phase of transcription [2]. Unlike Ara-ATP, which selectively inhibits polyadenylation, 3'-dATP provides broad inhibition across RNA polymerases I, II, and III, allowing researchers to probe general transcription termination events in isolated nuclei or purified enzyme systems [3].

Differentiating Polyadenylation from Transcription in RNA Processing Studies

The differential inhibitory profile of cordycepin 5'-triphosphate compared to Ara-ATP is essential for experiments aimed at separating the processes of transcription from post-transcriptional polyadenylation. At low concentrations, 3'-dATP preferentially inhibits chromatin-associated poly(A) synthesis, while at higher concentrations, it broadly blocks transcription by all three RNA polymerases [3]. In contrast, Ara-ATP selectively inhibits poly(A) synthesis without affecting tRNA or 5S RNA synthesis. Researchers can therefore use these compounds in parallel to deconvolute the distinct steps in RNA biogenesis and processing [3].

Antiviral Research and Viral Polymerase Inhibition Assays

Cordycepin 5'-triphosphate is a validated tool for antiviral research, particularly for studying RNA viruses. It inhibits picornavirus-specific RNA polymerase complexes by acting as a competitive chain terminator with respect to ATP, leading to the production of truncated viral RNA products [4]. Furthermore, computational and in vitro studies have identified cordycepin triphosphate as a promising inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with binding affinity and inhibition efficiency that are influenced by endogenous adenosine levels [5]. This positions the compound as a key reference standard for developing and benchmarking novel antiviral nucleotide analogs targeting viral RdRps.

Technical Documentation Hub

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